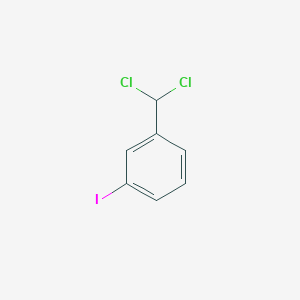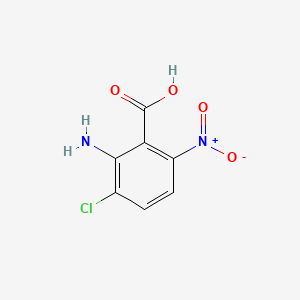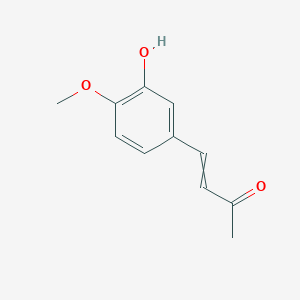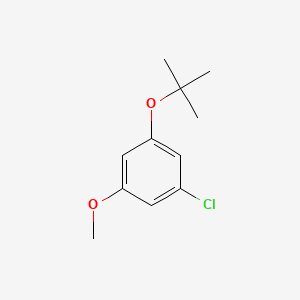
3-Chloro-2-fluorobenzimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-fluorobenzimidamide hydrochloride is a chemical compound with the molecular formula C7H7Cl2FN2. It is primarily used in research and development settings and is not intended for human use. This compound is known for its unique chemical structure, which includes both chlorine and fluorine atoms attached to a benzimidamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluorobenzimidamide hydrochloride typically involves the introduction of chlorine and fluorine atoms into a benzimidamide structure. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities to meet research demands. Companies like ChemScene and Arctom provide this compound in various sizes, ensuring its availability for research purposes .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluorobenzimidamide hydrochloride can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.
Scientific Research Applications
3-Chloro-2-fluorobenzimidamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluorobenzimidamide hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed to interact with enzymes and receptors in biological systems, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorobenzimidamide hydrochloride: Similar in structure but with the fluorine atom in a different position.
4-Fluorobenzamidine hydrochloride: Lacks the chlorine atom but has a similar benzimidamide core.
Uniqueness
3-Chloro-2-fluorobenzimidamide hydrochloride is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific research applications where these properties are desired.
Properties
Molecular Formula |
C7H7Cl2FN2 |
|---|---|
Molecular Weight |
209.05 g/mol |
IUPAC Name |
3-chloro-2-fluorobenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6ClFN2.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H3,10,11);1H |
InChI Key |
XYBRSRGIKSHTPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


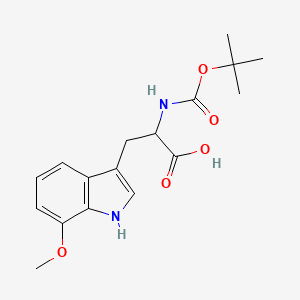
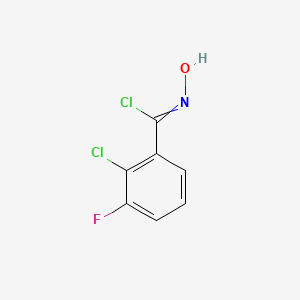
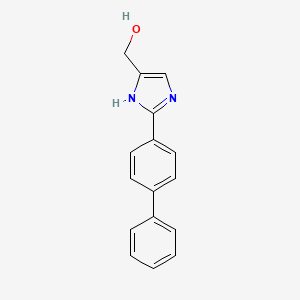
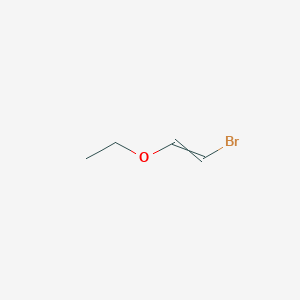

![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13689272.png)
